N-(4-methylbenzoyl)-beta-alanine
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Overview
Description
“N-(4-methylbenzoyl)-beta-alanine” is a compound that belongs to the class of organic compounds known as 1-benzoylpiperidines . These are compounds containing a piperidine ring substituted at the 1-position with a benzoyl group . It has a molecular formula of C11H13NO3 .
Synthesis Analysis
Thiourea derivatives, such as N-(4-methylbenzoyl)-beta-alanine, are easily synthesized by the reaction of chiral amines with isothiocyanates . In one study, a new type of thiourea compound with a similar structure was successfully synthesized and characterized using NMR, FTIR, and UV–vis analysis .Molecular Structure Analysis
The molecular structure of “N-(4-methylbenzoyl)-beta-alanine” includes a piperidine ring substituted at the 1-position with a benzoyl group . The molecular formula is C11H13NO3, with an average mass of 207.226 Da and a monoisotopic mass of 207.089539 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-methylbenzoyl)-beta-alanine” include a density of 1.2±0.1 g/cm3, a boiling point of 431.4±38.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C . It also has an enthalpy of vaporization of 72.4±3.0 kJ/mol and a flash point of 214.7±26.8 °C .Scientific Research Applications
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Conductive Biodegradable Film Development
- Application Summary : A new type of thiourea compound, similar to N-(4-methylbenzoyl)-beta-alanine, was synthesized and used to develop a conductive biodegradable film .
- Methods : The compound was synthesized and characterized using NMR, FTIR, and UV–vis analysis. The biodegradable film was developed by incorporating chitosan to the polymer-dopant system via a solution-cast technique .
- Results : The conductivity of the biodegradable film increased from 10−9 to 10−8 Scm−1 with the addition of the thiourea compound. The conductivity of the film is governed by electronic conducting species .
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- Application Summary : A compound similar to N-(4-methylbenzoyl)-beta-alanine was used in the synthesis of poly (styrene-b-methyl methacrylate) block copolymers via reversible addition-fragmentation chain transfer (RAFT) polymerization .
- Methods : 4-bromomethyl benzoyl chloride was obtained using 4-methylbenzoyl chloride and N-bromosuccinimide. This was then used to synthesize terminally brominated poly (methyl methacrylate) (PMMA-Br) via free-radical polymerization. The block copolymers were obtained by reacting the RAFT-macro agent and styrene .
- Results : The products were characterized by FT-IR, 1H-NMR, GPC, and TGA. The Mn,GPC values of the copolymers were between 24,900 g.mol−1 and 74,100 g.mol−1 .
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Development of Conductive Biodegradable Film
- Application Summary : A new type of thiourea compound, similar to N-(4-methylbenzoyl)-beta-alanine, was synthesized and used to develop a conductive biodegradable film .
- Methods : The compound was synthesized and characterized using NMR, FTIR, and UV–vis analysis. The biodegradable film was developed by incorporating chitosan to the polymer-dopant system via a solution-cast technique .
- Results : The conductivity of the biodegradable film increased from 10−9 to 10−8 Scm−1 with the addition of the thiourea compound. The conductivity of the film is governed by electronic conducting species .
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- Application Summary : Substituted N-p-methylbenzoyl-N0thiourea derivatives, such as N-(4-methylbenzoyl)-N0-(4-chloro-2-nitrophenyl)thiourea and N-(4-methylbenzoyl)-N0-(4-methylphenyl)thiourea have been proven to exhibit antibacterial and antifungal activities .
- Methods : The compounds were synthesized and characterized by IR, NMR, CHNS and crystal X-ray diffraction. The molecular docking provided information regarding the binding affinity and the orientation of the new compounds to Escherichia coli DNA gyrase B .
- Results : The compounds bearing one fluorine atom on the phenyl ring have shown the best antibacterial effect, while those with three fluorine atoms exhibited the most intensive antifungal activity. All tested compounds exhibited antibiofilm activity, correlated with the trifluoromethyl substituent, most favorable in para position .
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Antibacterial and Antifungal Activity
- Application Summary : Among the synthesized compounds N-(4-methylbenzoyl)-N’-(4-chloro-2-nitrophenyl) thiourea and N- (4-methylbenzoyl)-N’-(4-methylphenyl) thiourea have been found to exhibit excellent antibacterial and antifungal activity when compared with the standard drug .
- Methods : The compounds were synthesized and their biological activity was tested against various bacterial and fungal strains .
- Results : The compounds showed excellent antibacterial and antifungal activity when compared with the standard drug .
Future Directions
properties
IUPAC Name |
3-[(4-methylbenzoyl)amino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-8-2-4-9(5-3-8)11(15)12-7-6-10(13)14/h2-5H,6-7H2,1H3,(H,12,15)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGMCLJIRNXMSQX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60475154 |
Source
|
Record name | N-(4-methylbenzoyl)-beta-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60475154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylbenzoyl)-beta-alanine | |
CAS RN |
446828-78-0 |
Source
|
Record name | N-(4-methylbenzoyl)-beta-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60475154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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